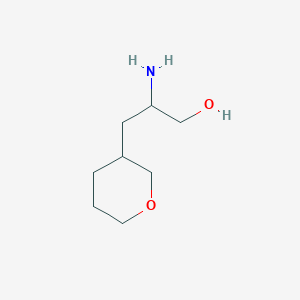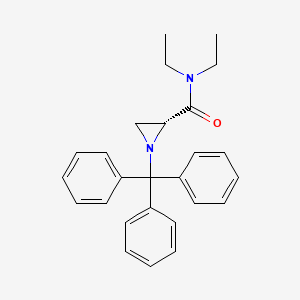
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the aziridine with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Triphenylmethyl Protection: The triphenylmethyl (trityl) group can be introduced by reacting the aziridine with triphenylmethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or ring-opened products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxaziridines, while reduction can yield amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide would depend on its specific application. In general, aziridines are known to interact with nucleophiles due to the strain in the three-membered ring, making them reactive intermediates in various chemical reactions. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Aziridine-2-carboxamide: A simpler analog without the triphenylmethyl and diethyl groups.
N,N-diethylaziridine: Lacks the carboxamide and triphenylmethyl groups.
Triphenylmethylaziridine: Lacks the carboxamide and diethyl groups.
Uniqueness
(2R)-N,N-diethyl-1-(triphenylmethyl)aziridine-2-carboxamide is unique due to the presence of the triphenylmethyl group, which can provide steric protection and influence the compound’s reactivity. The diethyl groups on the nitrogen atom can also affect the compound’s solubility and reactivity.
特性
分子式 |
C26H28N2O |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
(2R)-N,N-diethyl-1-tritylaziridine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-3-27(4-2)25(29)24-20-28(24)26(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,3-4,20H2,1-2H3/t24-,28?/m1/s1 |
InChIキー |
POPNSCHHQMJRKD-RIBGEGAISA-N |
異性体SMILES |
CCN(CC)C(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCN(CC)C(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate](/img/structure/B15314788.png)
![3-(4-Methylphenyl)-5-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B15314793.png)
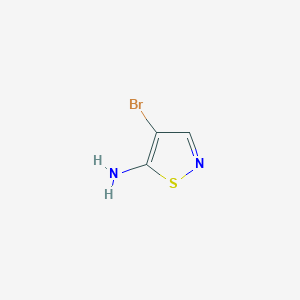




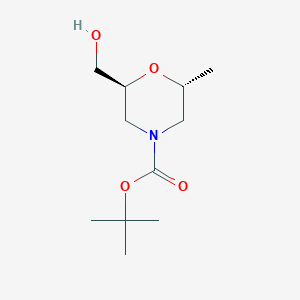
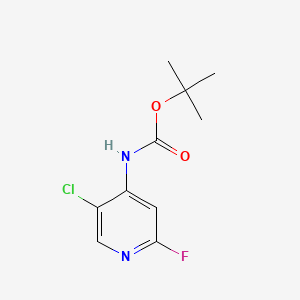
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
